molecular formula C10H12N2O3 B3211321 2-(Pyrrolidin-3-yloxy)nicotinic acid CAS No. 1086392-86-0

2-(Pyrrolidin-3-yloxy)nicotinic acid

Cat. No. B3211321
CAS RN: 1086392-86-0
M. Wt: 208.21 g/mol
InChI Key: SYVVNOXHOUFSBO-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)nicotinic acid is a nitrogen-containing heterocyclic compound. Its chemical structure comprises a pyridine ring fused with a pyrrolidine ring, where the pyrrolidine ring is attached to the pyridine nitrogen. The presence of both aromatic and saturated moieties makes it an interesting scaffold for drug discovery .


Molecular Structure Analysis

The compound’s molecular formula is C₁₀H₁₂N₂O₃ , with a molecular weight of 208.21 g/mol . The pyrrolidine ring contributes to its stereochemistry, and the non-planarity of the ring (referred to as “pseudorotation”) enhances its three-dimensional coverage.

properties

IUPAC Name

2-pyrrolidin-3-yloxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-4-12-9(8)15-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVVNOXHOUFSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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